molecular formula C7H10O B2567961 Spiro[2.3]hexane-2-carbaldehyde CAS No. 1785532-62-8

Spiro[2.3]hexane-2-carbaldehyde

Cat. No. B2567961
CAS RN: 1785532-62-8
M. Wt: 110.156
InChI Key: SUZYVJDHIPWIGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro compounds, including spiro[2.3]hexane derivatives, has been a topic of research. One method involves a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst . This method allows for the rapid construction of polysubstituted spiro[2.3] or [3.3] cyclic frameworks .


Molecular Structure Analysis

The molecular structure of spiro[2.3]hexane-2-carbaldehyde includes a spiro[2.3]hexane ring attached to a carbaldehyde group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis of Heterocycles

Spiro compounds are integral in synthesizing heterocyclic compounds due to their unique three-dimensional structures. For instance, the synthesis of spiro[cycloalkane-1,3′-[3H]indoles] from cycloalkanecarbaldehydes showcases the conversion of simple spiro compounds into complex heterocycles, demonstrating the versatility of spiro compounds in organic synthesis J. Rodríguez, Y. Benito, & F. Temprano, 1985.

Organocatalysis and Asymmetric Synthesis

Spiro compounds like Spiro[2.3]hexane-2-carbaldehyde are pivotal in organocatalysis and asymmetric synthesis. The organocatalytic synthesis of substituted spirocyclohexane carbaldehydes via a [4 + 2] annulation strategy is a prime example of using spiro compounds to achieve high levels of stereoselectivity and yield in the synthesis of complex molecules S. Anwar, Shaoyu Li, & Kwunmin Chen, 2014.

Novel Building Blocks for Medicinal Chemistry

Spiro compounds serve as novel building blocks in medicinal chemistry due to their unique structural features. The enantioselective fluorination of spirocyclic β-Prolinals using enamine catalysis highlights the potential of spiro compounds in developing new pharmaceuticals Kasper Fjelbye, Mauro Marigo, R. Clausen, & K. Juhl, 2016.

Applications in Catalysis

Complex Reaction Mechanisms

The study of strained carbene intermediates, such as Spiro[3.3]hept-1-ylidene, reveals the complex reaction mechanisms involving spiro compounds. These studies contribute significantly to understanding the fundamental aspects of organic chemistry and the design of new reactions M. G. Rosenberg, T. Schrievers, & U. Brinker, 2016.

Future Directions

The synthesis and study of spiro compounds, including spiro[2.3]hexane-2-carbaldehyde, is an active area of research. These compounds have potential applications in the synthesis of drug-like molecules or other functional materials . Future research will likely focus on developing new synthetic methods and exploring the biological activities of these compounds.

properties

IUPAC Name

spiro[2.3]hexane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-5-6-4-7(6)2-1-3-7/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZYVJDHIPWIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.3]hexane-2-carbaldehyde

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